molecular formula C21H17ClN2O4S B3407977 3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide CAS No. 852438-77-8

3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B3407977
CAS No.: 852438-77-8
M. Wt: 428.9 g/mol
InChI Key: RGFKSWGEUNOKBY-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction using 2-chlorophenyl reagents.

    Attachment of the thiophene moiety: This can be done through a coupling reaction with thiophene derivatives.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a coupling agent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazole ring or the chlorophenyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides, organometallics, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biology

    Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.

    Biochemical Studies: It can be used as a probe to study biological pathways and molecular interactions.

Medicine

    Therapeutic Applications: Research may focus on its efficacy and safety as a therapeutic agent for various diseases.

    Diagnostic Tools: The compound may be used in the development of diagnostic assays and imaging agents.

Industry

    Agriculture: It may be explored for its potential as a pesticide or herbicide.

    Polymer Science: The compound can be used in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the thiophene moiety.

    N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide: Lacks the chlorophenyl group.

    3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-4-carboxamide: Lacks both the thiophene and methyl groups.

Uniqueness

The presence of both the chlorophenyl and thiophene moieties in 3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide may confer unique biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14-19(20(23-28-14)17-9-5-6-10-18(17)22)21(25)24(15-7-3-2-4-8-15)16-11-12-29(26,27)13-16/h2-12,16H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFKSWGEUNOKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 4
3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 5
3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 6
3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide

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